molecular formula C12H19NO B8524530 4-[3-(1-Methylethyl)aminopropyl]phenol

4-[3-(1-Methylethyl)aminopropyl]phenol

Cat. No.: B8524530
M. Wt: 193.28 g/mol
InChI Key: XBLAOXUGFASEAL-UHFFFAOYSA-N
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Description

4-[3-(1-Methylethyl)aminopropyl]phenol is a phenolic compound characterized by a benzene ring substituted with a hydroxyl group at the para position and a 3-(isopropylamino)propyl chain. The propyl chain is linked to an isopropylamine group (-NH-CH(CH2CH3)), conferring both hydrophilic (phenolic -OH) and lipophilic (isopropyl) properties. This structural motif is common in pharmaceuticals, particularly beta-adrenergic ligands, due to its ability to interact with biological targets via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-[3-(propan-2-ylamino)propyl]phenol

InChI

InChI=1S/C12H19NO/c1-10(2)13-9-3-4-11-5-7-12(14)8-6-11/h5-8,10,13-14H,3-4,9H2,1-2H3

InChI Key

XBLAOXUGFASEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Prenalterol

Structure: (S)-4-[2-Hydroxy-3-((1-methylethyl)amino)propoxy]phenol . Key Differences:

  • Linkage: Prenalterol has an ether-linked propanolamine chain (-O-CH2-CHOH-CH2-NH-CH(CH2CH3)), whereas 4-[3-(1-Methylethyl)aminopropyl]phenol features a direct C-linked propylamine chain (-CH2-CH2-CH2-NH-CH(CH2CH3)).
  • Pharmacology: Prenalterol is a β1-adrenergic agonist due to its propanolamine backbone, which mimics endogenous catecholamines. The target compound lacks the hydroxyl group on the propyl chain, likely reducing adrenergic receptor affinity .
  • Metabolism : The ether bond in Prenalterol may slow hydrolysis compared to the target compound’s amine chain, influencing metabolic stability .

Pindolol

Structure: 1-(1H-Indol-4-yloxy)-3-((1-methylethyl)amino)-2-propanol . Key Differences:

  • Aromatic System: Pindolol incorporates an indole ring instead of a phenol, enhancing π-π stacking interactions with receptors.
  • Activity: As a non-selective beta-blocker, pindolol’s indole moiety contributes to its inverse agonism, whereas the phenolic group in the target compound may favor antioxidant or antimicrobial properties .

3-Methyl-4-isopropylphenol

Structure: 2-Methyl-4-(1-methylethyl)phenol . Key Differences:

2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol

Structure: Features a diisopropylamino group and a phenylpropyl chain . Key Differences:

  • Function : Likely exhibits stronger CNS activity due to structural complexity .

Phenol, 3-(1-methylethyl)-, methylcarbamate

Structure: Carbamate derivative with a 3-isopropylphenol core . Key Differences:

  • Toxicity : Classified as a P-listed hazardous waste due to its carbamate group, which inhibits acetylcholinesterase. The target compound’s amine group poses lower acute toxicity risks .

Physicochemical and Pharmacological Comparison

Property This compound Prenalterol Pindolol 3-Methyl-4-isopropylphenol 3-(1-Methylethyl)phenol methylcarbamate
Molecular Weight ~207 g/mol 225.29 g/mol 248.32 g/mol 150.22 g/mol 179.22 g/mol
Water Solubility Moderate (amine enhances solubility) High (propanol) Moderate Low Low (carbamate)
Biological Activity Potential adrenergic/modulator β1-agonist β-blocker Antimicrobial Acetylcholinesterase inhibitor
Toxicity (LD50) Not classified Low Moderate Low High (P-listed)

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